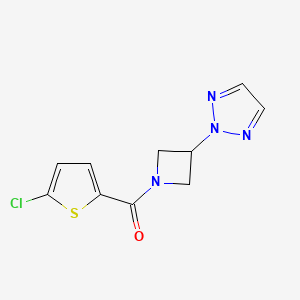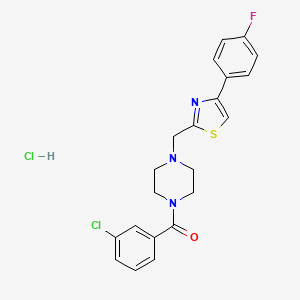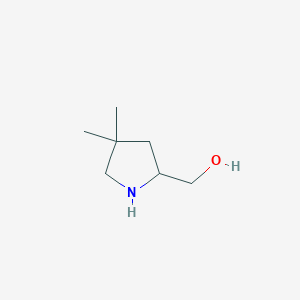![molecular formula C9H10N4S B2370769 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile CAS No. 295363-25-6](/img/structure/B2370769.png)
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile typically involves the reaction of 2-aminothiazole with cyanoethyl reagents under controlled conditions. One common method includes the cyanoacetylation of amines, where the amine group of 2-aminothiazole reacts with cyanoacetic acid derivatives . The reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry techniques, such as using water as a solvent, can be employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the thiazole ring or the cyanoethyl group .
Aplicaciones Científicas De Investigación
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive thiazole ring.
Industry: Utilized in the production of dyes, fungicides, and biocides.
Mecanismo De Acción
The mechanism of action of 3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole derivatives: These compounds also contain a thiazole ring and have similar biological activities.
Thiazolidine derivatives: Known for their use in medicinal chemistry and similar structural features.
Thiazole-based drugs: Various drugs contain thiazole rings and exhibit similar pharmacological properties.
Uniqueness
3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile is unique due to its specific cyanoethyl and thiazole functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-[2-cyanoethyl(1,3-thiazol-2-yl)amino]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-3-1-6-13(7-2-4-11)9-12-5-8-14-9/h5,8H,1-2,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBXHYBZJOQQCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)N(CCC#N)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[(3-Chlorophenyl)-cyclopentylmethyl]amino]-N-(cyanomethyl)acetamide](/img/structure/B2370687.png)


![5-({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2370693.png)
![2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2370696.png)
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2370697.png)




![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)
![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)


